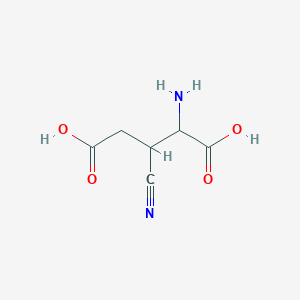

beta-Cyanoglutamic acid

Description

Beta-cyanoglutamic acid is a derivative of glutamic acid, characterized by a cyano (-CN) group substituted at the beta position of the amino acid backbone. As part of the broader class of amino acid-based compounds curated in databases like the Comparative Toxicogenomics Database (CTD) , it shares structural motifs with other glutamic acid derivatives but exhibits distinct chemical and biological properties due to its unique functionalization. While specific applications of this compound are less documented in the provided evidence, its structural analogs, such as pyroglutamic acid and beta-alanine, highlight the critical role of functional group modifications in determining metabolic and toxicological profiles.

Properties

Molecular Formula |

C6H8N2O4 |

|---|---|

Molecular Weight |

172.14 g/mol |

IUPAC Name |

2-amino-3-cyanopentanedioic acid |

InChI |

InChI=1S/C6H8N2O4/c7-2-3(1-4(9)10)5(8)6(11)12/h3,5H,1,8H2,(H,9,10)(H,11,12) |

InChI Key |

ILQROMFBFXKCAZ-UHFFFAOYSA-N |

SMILES |

C(C(C#N)C(C(=O)O)N)C(=O)O |

Canonical SMILES |

C(C(C#N)C(C(=O)O)N)C(=O)O |

Synonyms |

beta-cyanoglutamic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

Beta-cyanoglutamic acid’s cyano group distinguishes it from other glutamic acid derivatives. Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural and Functional Comparisons

Key Observations :

- Pyroglutamic acid (5-oxoproline): Forms a cyclic lactam structure, linked to metabolic disturbances such as high anion gap acidosis in clinical settings, particularly associated with paracetamol overuse . In contrast, this compound’s linear structure and cyano group may confer different reactivity or inhibitory effects.

- Beta-alanine: A β-amino acid lacking the glutamic acid backbone, critical in carnosine biosynthesis.

- Beta-citrylglutamic acid: A citric acid conjugate with a larger molecular framework (C₁₁H₁₅NO₁₀), suggesting applications in metal chelation or as a synthetic intermediate .

Metabolic and Toxicological Profiles

- Pyroglutamic acid: Clinical studies associate it with transient 5-oxoprolinuria and metabolic acidosis due to glutathione synthesis disruptions .

- Beta-alanine: Naturally occurs in muscle tissues and is metabolized via the hepatic pathway. Its HMDB entry (HMDB0000056) confirms its role as a biomarker in energy metabolism, unlike this compound, which may lack endogenous metabolic routes .

- Alpha-ketoglutarate: A TCA cycle intermediate (2-oxoglutaric acid) structurally related to glutamic acid. This compound’s cyano group could mimic ketone functionality, suggesting possible interference with TCA cycle enzymes .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing beta-cyanoglutamic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves condensation reactions between cyanoacetic acid derivatives and glutamic acid precursors. Key steps include optimizing reaction conditions (e.g., pH, temperature) and purification via recrystallization or column chromatography. Purity validation requires analytical techniques such as HPLC (>95% purity threshold) and NMR spectroscopy (absence of extraneous peaks). For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to confirm molecular composition .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyano, carboxyl) and stereochemistry.

- X-ray Crystallography : Resolves crystal structure and confirms stereoisomerism.

- FT-IR Spectroscopy : Validates bond vibrations (e.g., C≡N stretch at ~2200 cm⁻¹).

- Chromatography : HPLC or GC-MS quantifies impurities and degradation products.

- Reproducibility requires calibration against certified reference materials and triplicate measurements .

Q. How can researchers address instability issues in this compound during experimental storage?

- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and humidity. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization or storage in inert atmospheres (argon) at -20°C is recommended. Include degradation kinetics models (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to quantify heterogeneity using metrics like I² (proportion of variability due to heterogeneity) and H (relative excess in χ² statistic). Subgroup analyses can identify confounders (e.g., cell line variability, dosage ranges). Sensitivity analyses exclude low-quality studies (e.g., those lacking controls). Transparent reporting via PRISMA guidelines ensures reproducibility .

Q. How can computational modeling optimize this compound’s interaction with target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) predict binding affinities and conformational stability. Validate models with experimental mutagenesis (e.g., site-directed mutagenesis of active-site residues) and kinetic assays (Km/Vmax comparisons). Cross-validate using multiple force fields and solvent models .

Q. What experimental designs are critical for elucidating this compound’s metabolic pathways?

- Methodological Answer : Isotopic labeling (¹³C/¹⁵N) tracks metabolic fate via LC-MS/MS. Use knockout cell lines (CRISPR-Cas9) or enzyme inhibitors to identify rate-limiting steps. Pair with transcriptomic profiling (RNA-seq) to correlate metabolite levels with gene expression. Triangulate findings using in vitro (microsomal assays) and in vivo (rodent models) systems .

Q. How should researchers design studies to assess this compound’s synergistic effects with other metabolites?

- Methodological Answer : Employ combinatorial dose-response matrices (e.g., Chou-Talalay method) to calculate combination indices (CI). Isobolographic analysis distinguishes additive vs. synergistic effects. Use factorial ANOVA to isolate interaction effects. Validate with pathway enrichment analysis (KEGG/GO) to identify overlapping biological processes .

Methodological Frameworks

- For Basic Questions : Follow PICOT (Population, Intervention, Comparison, Outcome, Time) to structure objectives (e.g., "Does this compound (Intervention) inhibit enzyme X (Outcome) in murine models (Population) compared to standard inhibitors (Comparison) over 28 days (Time)?") .

- For Advanced Questions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research scope. For example, a study on neurotoxic thresholds must justify sample size (feasibility) and clinical relevance (e.g., neurodegenerative disease models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.